![molecular formula C12H11N3O B085512 4-[(4-aminophenyl)azo]phenol CAS No. 103-18-4](/img/structure/B85512.png)

4-[(4-aminophenyl)azo]phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-aminophenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKPQOUTAMSEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059270, DTXSID901043571 | |

| Record name | 4-[(4-Aminophenyl)diazenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000054 [mmHg] | |

| Record name | 4'-Hydroxy-4-aminoazobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-18-4, 81944-72-1 | |

| Record name | 4-Amino-4′-hydroxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxy-4-aminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-hydroxyazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[2-(4-aminophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[(4-Aminophenyl)diazenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-aminophenyl)azo]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((4-AMINOPHENYL)AZO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56EH61562Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-HYDROXY-4-AMINOAZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

basic principles of "4-[(4-aminophenyl)azo]phenol" synthesis

An In-depth Technical Guide to the Synthesis of 4-[(4-aminophenyl)azo]phenol

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fundamental principles and practical methodologies for the synthesis of 4-[(4-aminophenyl)azo]phenol. The narrative emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible protocol grounded in established chemical principles.

Introduction: The Significance of Azo Compounds

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic organic dyes.[1] Their importance stems from a highly conjugated system of electrons that allows for the absorption of specific wavelengths of visible light, resulting in vibrant colors.[2] The color of these compounds can be precisely tuned by modifying the chemical structure of the aromatic rings.[1] Beyond their traditional use in the textile and food industries, many azo compounds exhibit significant biological activity, including antimicrobial properties, making them valuable scaffolds in medicinal chemistry and drug development.[1] The target molecule, 4-[(4-aminophenyl)azo]phenol, is a classic example of an azo dye, incorporating both an amino and a hydroxyl functional group, which are key for modulating its chemical and physical properties.

Core Synthesis Principles: A Two-Stage Reaction

The synthesis of 4-[(4-aminophenyl)azo]phenol is a quintessential example of a two-stage process common to most azo dye preparations:

-

Diazotization: Conversion of a primary aromatic amine into a reactive diazonium salt.

-

Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, attacking an electron-rich coupling agent.

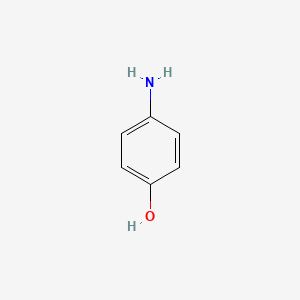

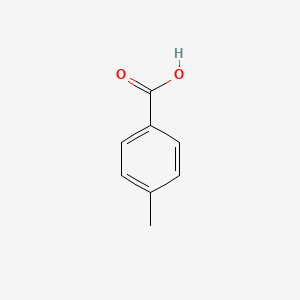

For the synthesis of 4-[(4-aminophenyl)azo]phenol, the pathway involves the mono-diazotization of p-phenylenediamine followed by its coupling with phenol.

Stage 1: The Diazotization of p-Phenylenediamine

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[3][4] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), under strictly controlled temperature conditions.[5]

Mechanism and Causality:

The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[3] The primary amino group of p-phenylenediamine, acting as a nucleophile, attacks the nitrosonium ion. A series of proton transfer steps and the elimination of a water molecule lead to the formation of the 4-amino-benzenediazonium chloride salt.[3]

Critical Parameter: Temperature The most critical parameter in this stage is maintaining a low temperature, typically between 0-5 °C .[1][4] This is imperative because aryl diazonium salts are notoriously unstable.[6][7] At higher temperatures, the diazonium group can readily decompose, releasing nitrogen gas and reacting with water to form an undesired phenol byproduct, significantly reducing the yield and purity of the target intermediate.[2] The cold temperature stabilizes the diazonium salt in the aqueous solution long enough for it to be used in the subsequent coupling step.

Stage 2: The Azo Coupling Reaction

In the second stage, the prepared 4-amino-benzenediazonium salt is reacted with phenol. This is an electrophilic aromatic substitution reaction.[8] The diazonium ion, despite its positive charge being delocalized across both nitrogen atoms, is a relatively weak electrophile. Therefore, it requires a strongly activated, electron-rich aromatic ring to react successfully.[8]

Mechanism and Causality:

Phenol itself is a moderately activated ring. However, to maximize reactivity and ensure a high yield, the coupling reaction is performed under alkaline (basic) conditions.[2][9] The addition of a base, such as sodium hydroxide (NaOH), deprotonates the hydroxyl group of phenol to form the much more nucleophilic phenoxide ion .[2] This greatly enhances the electron-donating ability of the oxygen, making the aromatic ring highly activated and susceptible to electrophilic attack.

The electrophilic diazonium ion then attacks the electron-rich phenoxide ring, preferentially at the para-position due to less steric hindrance. The hydroxyl (now phenoxide) group is a powerful ortho, para-director. This results in the formation of the azo linkage (-N=N-) between the two aromatic rings, yielding the final product, 4-[(4-aminophenyl)azo]phenol, which typically precipitates from the solution as a colored solid.[9]

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations involving diazonium salts must be conducted with strict adherence to safety precautions.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (approx.) | Quantity |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 0.05 | 5.41 g |

| Concentrated HCl | HCl | 36.46 | ~0.15 | 12.5 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.05 | 3.45 g |

| Phenol | C₆H₅OH | 94.11 | 0.05 | 4.71 g |

| Sodium Hydroxide | NaOH | 40.00 | ~0.125 | 5.0 g |

| Distilled Water | H₂O | 18.02 | - | As needed |

| Urea | CH₄N₂O | 60.06 | - | ~0.5 g |

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt

-

In a 250 mL beaker, dissolve 5.41 g (0.05 mol) of p-phenylenediamine in a mixture of 12.5 mL of concentrated HCl and 50 mL of distilled water. Stir until a clear solution is obtained.

-

Cool the beaker in an ice-salt bath until the temperature of the solution is between 0 and 5 °C.

-

In a separate 100 mL beaker, prepare a solution of 3.45 g (0.05 mol) of sodium nitrite in 20 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold p-phenylenediamine hydrochloride solution over 10-15 minutes. Use a glass rod to stir continuously, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the solution for another 10 minutes. The resulting solution contains the 4-amino-benzenediazonium chloride intermediate and should be used immediately.

-

Self-Validation: To check for excess nitrous acid, touch a drop of the solution to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid. If present, add a small amount of urea until the test is negative.[10]

Part B: Azo Coupling with Phenol

-

In a separate 400 mL beaker, dissolve 4.71 g (0.05 mol) of phenol in 30 mL of 10% sodium hydroxide solution (prepared by dissolving 5.0 g of NaOH in 45 mL of water).

-

Cool this phenoxide solution in an ice bath to below 5 °C.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold phenoxide solution.

-

A brightly colored precipitate (typically red or orange) of 4-[(4-aminophenyl)azo]phenol should form immediately.[9]

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product on the filter paper with several portions of cold distilled water to remove any unreacted salts and impurities.

-

Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain a purified final product.

-

Dry the purified crystals in a desiccator or a low-temperature oven. Determine the final yield and characterize the product.

Visualization of the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis and the underlying chemical mechanism.

Caption: Overall workflow for the synthesis of 4-[(4-aminophenyl)azo]phenol.

Caption: Simplified reaction mechanism for the two-stage synthesis.

Product Characterization

To confirm the identity and purity of the synthesized 4-[(4-aminophenyl)azo]phenol, the following analytical techniques are recommended:

-

Melting Point: The purified product should have a sharp melting point. The literature value is approximately 185-190 °C (with decomposition).[11] A broad melting range would indicate the presence of impurities.

-

FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N=N stretch (azo group), O-H stretch (phenol), N-H stretch (amine), and aromatic C-H and C=C stretches.

-

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the specific arrangement of protons on the aromatic rings.

-

Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product against the starting materials.[1]

Critical Safety Considerations

Chemical synthesis requires rigorous adherence to safety protocols. For this procedure, the primary hazard is associated with the diazonium salt intermediate.

-

Explosion Hazard: Solid diazonium salts are highly unstable and can be friction and shock-sensitive, decomposing violently. NEVER isolate the diazonium salt in its solid, dry form.[6][7]

-

Thermal Instability: Always maintain the reaction temperature at 0-5 °C during the preparation and use of the diazonium salt to prevent decomposition.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhaling corrosive HCl vapors and other chemical fumes.

-

Handling of Reagents: p-Phenylenediamine, phenol, and concentrated HCl are toxic and corrosive. Handle them with extreme care, avoiding skin and eye contact.

References

-

Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization of Some Azo Dyes... Journal of Biochemical Technology, 9(4), 33-42.

-

Bello, K. A., et al. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert.

-

Majeed, A. (2017). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Iraqi Academic Scientific Journals.

-

Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol.

-

ChemicalBook. (2023). 4-[(4-aminophenyl)azo]phenol.

-

ResearchGate. (n.d.). Structure of azo compound, 4-((4-((4 aminophenyl) sulfonyl) phenyl) diazenyl) phenol.

-

University of Malaya. (n.d.). Experiment 8: Synthesis of an Azo Dye.

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism.

-

Organic Chemistry Portal. (n.d.). Diazotisation.

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.

-

YouTube. (2023). Benzene diazonium chloride - Coupling reaction of Phenol.

-

Sigma-Aldrich. (2024). Safety Data Sheet.

-

Fisher Scientific. (n.d.). Safety Data Sheet.

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses.

-

YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS.

-

MDPI. (2021). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes.

-

Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol.

-

DTIC. (1974). National Technical Information Service.

-

CHIMIA. (1956). Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media.

-

Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily?.

-

Biosynth. (n.d.). 4-[(4-Aminophenyl)azo]phenol.

-

ResearchGate. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet.

-

Quora. (2018). How does this part of the mechanism work, since aniline isn't basic?.

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. scialert.net [scialert.net]

- 11. 4-[(4-aminophenyl)azo]phenol | 103-18-4 [chemicalbook.com]

"4-[(4-aminophenyl)azo]phenol" CAS number and chemical structure

An In-Depth Technical Guide to 4-[(4-aminophenyl)azo]phenol

This guide provides a comprehensive technical overview of 4-[(4-aminophenyl)azo]phenol, a significant azo compound with diverse applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, properties, and potential applications, grounded in established scientific principles and methodologies.

Compound Identification and Chemical Structure

Molecular Formula: C₁₂H₁₁N₃O[2]

Molecular Weight: 213.23 g/mol [2]

IUPAC Name: 4-((4-aminophenyl)diazenyl)phenol

The chemical structure of 4-[(4-aminophenyl)azo]phenol consists of a phenol group and an aniline group linked by an azo bridge (-N=N-). This conjugated system is responsible for its chromophoric properties.[4][5]

Caption: Workflow for the synthesis of 4-[(4-aminophenyl)azo]phenol.

Detailed Step-by-Step Protocol

Materials:

-

p-Phenylenediamine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Diazonium Salt: a. In a beaker, dissolve a specific molar amount of p-phenylenediamine in a solution of concentrated HCl and distilled water. b. Cool the solution to 0-5 °C in an ice-water bath with constant stirring. c. In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold distilled water. d. Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. e. Continue stirring for an additional 2-3 minutes after the addition is complete to ensure full formation of the diazonium salt. [6]

-

Preparation of the Coupling Solution: a. In another beaker, dissolve an equimolar amount of phenol in a dilute solution of sodium hydroxide. b. Cool this solution to 0-5 °C in an ice-water bath. [5]

-

The Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. b. A colored precipitate of 4-[(4-aminophenyl)azo]phenol should form immediately. c. Continue stirring the mixture in the ice bath for 5-10 minutes to ensure the reaction goes to completion. [6]

-

Isolation and Purification: a. Collect the crude product by vacuum filtration. b. Wash the precipitate with cold distilled water to remove any unreacted salts. c. Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain a product of high purity. d. Dry the purified crystals.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-[(4-aminophenyl)azo]phenol, several analytical techniques are employed:

-

Thin-Layer Chromatography (TLC): Used to check the purity of the dye and monitor the progress of the reaction. [4]* Melting Point Determination: A sharp melting point range close to the literature value indicates a high degree of purity. [4]* Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule. Key peaks would include N-H stretching for the amine, O-H stretching for the phenol, N=N stretching for the azo group, and C-H and C=C stretching for the aromatic rings. * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the exact structure and confirm the connectivity of the atoms.

-

UV-Visible Spectroscopy: To determine the absorption spectrum of the dye, which is a result of the extended conjugation in the molecule.

Applications in Research and Drug Development

Azo compounds are a versatile class of molecules with a wide range of applications, from traditional dyes to advanced biomedical uses. [4][7][8]

As Chromophoric Probes and Dyes

The most apparent application of 4-[(4-aminophenyl)azo]phenol is as a dye. The extensive delocalized electron system allows it to absorb light in the visible spectrum, resulting in its color. [5]In a research context, it can be used as a chromophoric label or indicator.

Potential in Drug Delivery

The azo bond is susceptible to reduction by azoreductase enzymes, which are predominantly found in the anaerobic environment of the colon. This property makes azo compounds attractive candidates for colon-specific drug delivery systems. A drug can be linked to the azo molecule, which remains intact through the upper gastrointestinal tract and releases the active drug upon reduction of the azo bond in the colon. [8]

Biomedical and Pharmaceutical Relevance

Azo compounds have garnered significant attention in medicinal chemistry. Various derivatives have been shown to possess a range of biological activities, including:

-

Antibacterial [4][9]* Antifungal [8][9]* Antioxidant [9]* Antiviral [9] While 4-[(4-aminophenyl)azo]phenol itself may not be a drug, its scaffold serves as a valuable starting point for the synthesis of new chemical entities with potential therapeutic properties. Researchers can modify the functional groups (the amino and hydroxyl groups) to tune the molecule's biological activity and pharmacokinetic properties.

Safety and Handling

Hazard Identification:

-

May be harmful if swallowed or inhaled. [10]* Can cause skin and serious eye irritation. [11]* May cause an allergic skin reaction and respiratory irritation. [10][11]* Suspected of causing genetic defects. [10]* May cause damage to organs through prolonged or repeated exposure. [10] Precautions:

-

Handle in a well-ventilated area. [12]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12]* Avoid formation of dust and aerosols. [12]* Prevent contact with skin and eyes. [12] Toxicity Insight: A significant concern with azo dyes is their metabolic cleavage. The reduction of the azo bond can release the constituent aromatic amines. In the case of 4-[(4-aminophenyl)azo]phenol, this would yield p-phenylenediamine and 4-aminophenol. [13]Some aromatic amines are known or suspected carcinogens, which necessitates a thorough toxicological evaluation of any azo compound intended for therapeutic or in-vivo use. [14]

Conclusion

4-[(4-aminophenyl)azo]phenol is a chemically significant molecule with a well-established synthesis protocol. Its utility extends beyond its role as a simple dye, offering a versatile scaffold for the development of new materials and therapeutic agents. For professionals in drug development, the key lies in leveraging its chemical properties, particularly the reducible azo linkage for targeted delivery, while being cognizant of the potential toxicological implications of its metabolic byproducts. A thorough understanding of its synthesis, characterization, and biological context is paramount for its successful application in advanced research.

References

-

Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. [Link]

-

Iraqi Academic Scientific Journals. (2012). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Iraqi Journal of Science. [Link]

-

Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Retrieved January 25, 2026, from [Link]

-

CAS Chemical. (n.d.). CAS 103-18-4 4-[(4-aminophenyl)azo]phenol. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). p-((p-(Phenylazo)phenyl)azo)phenol. Retrieved January 25, 2026, from [Link]

-

The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2000). Analytical data for the presence of 4-aminodiphenyl in several azo dyes after dithionite reduction. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved January 25, 2026, from [Link]

-

Agilent. (n.d.). Developing a method for the analysis of Azo Dyes. Retrieved January 25, 2026, from [Link]

-

PubMed. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved January 25, 2026, from [Link]

-

IIUM Repository (IRep). (n.d.). Biomedical Applications of Aromatic Azo Compounds. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminophenol. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2016). Azo Dyes and Human Health: A Review. Retrieved January 25, 2026, from [Link]

Sources

- 1. 4-[(4-aminophenyl)azo]phenol | 103-18-4 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]

- 4. jbiochemtech.com [jbiochemtech.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. researchgate.net [researchgate.net]

- 8. irep.iium.edu.my [irep.iium.edu.my]

- 9. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. p-((p-(Phenylazo)phenyl)azo)phenol | C18H14N4O | CID 22623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

physical and chemical properties of "4-[(4-aminophenyl)azo]phenol"

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-[(4-aminophenyl)azo]phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[(4-aminophenyl)azo]phenol (CAS No. 103-18-4), a significant member of the azo compound family. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthesis, and analytical characterization of this molecule. The narrative emphasizes the causal relationships behind its chemical behavior and experimental methodologies, providing a robust framework for its application in scientific research.

Introduction and Molecular Overview

4-[(4-aminophenyl)azo]phenol is an organic compound characterized by an azo bridge (–N=N–) linking a phenol ring to an aniline ring. This extended π-conjugated system is the primary determinant of its chromophoric properties, rendering it a colored compound.[1][2] The presence of two key functional groups, a phenolic hydroxyl (–OH) and an aromatic amino (–NH2), imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex dyes, indicators, and potential pharmaceutical agents.[2][3]

Azo compounds, as a class, are foundational to the dye industry and have garnered significant interest in biomedical sciences.[4] Their applications range from textile coloring to advanced systems for colon-specific drug delivery, where the azo bond is selectively cleaved by gut microflora.[5] Understanding the fundamental properties of a molecule like 4-[(4-aminophenyl)azo]phenol is therefore critical for leveraging its potential and mitigating associated toxicological risks, which often relate to the aromatic amines formed upon reductive cleavage of the azo bond.[6][7]

Caption: Chemical Structure of 4-[(4-aminophenyl)azo]phenol.

Physical Properties

The physical characteristics of 4-[(4-aminophenyl)azo]phenol are dictated by its molecular structure, including its moderate molecular weight, aromatic nature, and the presence of hydrogen-bonding functional groups. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 103-18-4 | [8][9] |

| Molecular Formula | C₁₂H₁₁N₃O | [10] |

| Molecular Weight | 213.24 g/mol | [10] |

| Appearance | Varies; often a colored powder (e.g., yellow, orange, red) | [1] |

| Melting Point | 185-190 °C (with decomposition) | [8][10] |

| Boiling Point | ~353.22 °C (rough estimate) | [8][10] |

| Density | ~1.16 g/cm³ (rough estimate) | [8][10] |

| pKa | 8.85 ± 0.15 (Predicted, for the phenolic proton) | [8] |

| Solubility | Limited solubility in water. Higher solubility in polar organic solvents like ethanol, acetone, and DMSO. | [11][12] |

Solubility Profile

The molecule's solubility is a direct consequence of its amphiphilic character. The two aromatic rings and the azo bridge confer significant nonpolar character, making it poorly soluble in water.[12] However, the polar hydroxyl and amino groups allow for hydrogen bonding, leading to appreciable solubility in polar organic solvents such as ethanol and acetone.[11] In aqueous media, solubility is pH-dependent. Under basic conditions, the phenolic proton dissociates to form the more soluble phenoxide salt, a common characteristic of phenolic compounds.

Spectroscopic Properties

The extended conjugation across the molecule gives rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Azo compounds typically exhibit two characteristic absorption bands: a high-intensity band in the UV region (around 340-380 nm) corresponding to the π → π* transition of the conjugated system, and a lower-intensity band in the visible region corresponding to the n → π* transition of the azo group's lone pair electrons. This absorption of visible light is responsible for the compound's intense color.[1]

Chemical Properties and Reactivity

The chemical reactivity of 4-[(4-aminophenyl)azo]phenol is centered around its three primary functional components: the azo group, the phenolic hydroxyl group, and the aromatic amino group.

Reactions of the Azo Group

The most significant reaction of the azo group is its reductive cleavage . Under reducing conditions (e.g., with sodium dithionite, or enzymatically by azoreductases in the gut microbiome), the –N=N– double bond is cleaved to yield two separate aromatic amines: p-aminophenol and p-phenylenediamine.[7][13]

-

Causality: The azo bond is the weakest covalent link in the conjugated system and is susceptible to nucleophilic attack by reducing agents. This reaction is fundamental to both the metabolism and toxicology of azo dyes, as the resulting aromatic amines can be carcinogenic.[6][13] It is also the mechanistic basis for using azo compounds in colon-targeted drug delivery systems.[5]

Reactions of the Phenolic Hydroxyl Group

The –OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This conversion has a profound effect on the electronic properties of the molecule, intensifying the electron-donating character of the substituent. This leads to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis spectrum, resulting in a visible color change. This property makes many hydroxy-azo compounds useful as pH indicators.[2]

Reactions of the Aromatic Amino Group

The –NH₂ group is basic and can be protonated in acidic media. More importantly, as a primary aromatic amine, it can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[14] This would convert the amino group into a diazonium salt (–N₂⁺), which is a highly reactive intermediate capable of participating in further azo coupling reactions to create more complex, multi-azo structures.

Synthesis and Analytical Characterization

The synthesis and verification of 4-[(4-aminophenyl)azo]phenol rely on well-established organic chemistry principles and analytical techniques.

General Synthesis Pathway

The standard method for synthesizing this compound is through a diazotization-coupling reaction.[15] This two-step process is a cornerstone of azo dye chemistry.

Caption: General workflow for the synthesis of a hydroxy-azo compound.

Explanatory Note: The synthesis shown is a general representation. For the target molecule, one would typically start with p-phenylenediamine, protect one amino group, diazotize the other, couple with phenol, and then deprotect. A more direct route involves diazotizing 4-aminophenol and coupling it with aniline.[14]

Protocol: Synthesis via Diazotization of 4-Aminophenol and Coupling with Aniline

-

Diazotization:

-

Dissolve 4-aminophenol in dilute hydrochloric acid in a beaker.

-

Cool the solution to 0-5 °C in an ice-water bath. Maintaining this low temperature is critical to prevent the unstable diazonium salt from decomposing and reacting with water to form phenol.[14][16]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while stirring vigorously. The reaction generates the diazonium salt intermediate.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve aniline in a suitable solvent and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the aniline solution with continuous stirring. The coupling reaction, an electrophilic aromatic substitution, occurs.[17]

-

Maintain the cold temperature for 10-15 minutes to ensure the reaction goes to completion.

-

A colored precipitate of 4-[(4-aminophenyl)azo]phenol will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[18]

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product requires a multi-technique approach.

Caption: Standard workflow for the analytical characterization of the synthesized compound.

Protocol: UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a dilute stock solution of the synthesized compound in a spectroscopic grade solvent (e.g., ethanol or methanol).

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Record the absorption spectrum over a wavelength range of 200-700 nm, using the pure solvent as a blank reference.

-

Identify the wavelengths of maximum absorbance (λmax) for the characteristic π → π* and n → π* transitions.[13][19]

-

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Place a small amount of the dry, powdered sample directly onto the ATR crystal.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands:

-

~3400-3300 cm⁻¹: N-H stretching (primary amine).

-

~3400-3200 cm⁻¹: O-H stretching (phenolic hydroxyl, often broad).

-

~1600-1580 cm⁻¹: N=N stretching (azo group). This band can be weak or difficult to assign definitively.[19]

-

~1600 and ~1500 cm⁻¹: C=C stretching in the aromatic rings.

-

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, as it will solubilize the compound and exchange with the labile -OH and -NH₂ protons).

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the spectra to determine the chemical shifts (δ). The aromatic region (typically 6.5-8.0 ppm in ¹H NMR) will show a complex pattern of doublets and triplets corresponding to the protons on the two different aromatic rings. The labile protons of the OH and NH₂ groups will appear as broad singlets whose position can vary.[19][20]

-

Applications and Future Directions

The unique structure of 4-[(4-aminophenyl)azo]phenol positions it as a versatile molecule in several scientific domains.

-

Dye and Pigment Synthesis: It serves as a precursor for producing more complex and functionally diverse azo dyes.[2]

-

Drug Development: The "azo-prodrug" concept is a key area of research, where an active drug is linked via an azo bond to a carrier molecule. This bond remains stable in the upper gastrointestinal tract but is cleaved by bacterial azoreductases in the colon, allowing for targeted drug release for conditions like inflammatory bowel disease.[5] 4-[(4-aminophenyl)azo]phenol contains the core scaffold for designing such systems.

-

Analytical Chemistry: Its chromophoric and pH-sensitive nature makes it and its derivatives candidates for use as colorimetric sensors and pH indicators.[2]

Future research will likely focus on incorporating this scaffold into novel materials, developing more sophisticated drug delivery systems, and exploring its potential in photopharmacology, where light can be used to control the activity of azo-containing drugs.[4]

References

-

Iraqi Academic Scientific Journals. (2024). Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). Available at: [Link]

-

Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42. Available at: [Link]

-

Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Available at: [Link]

-

CAS Chemical. (n.d.). CAS 103-18-4 4-[(4-aminophenyl)azo]phenol. Available at: [Link]

-

The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye. Available at: [Link]

-

Piste, P. B., & Sayyed, M. A. (2023). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. Asian Journal of Chemistry, 35(3), 511-520. Available at: [Link]

-

University of Toronto. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]

-

PubChem. (n.d.). 4-Aminophenol. Available at: [Link]

-

PubChem. (n.d.). p-((p-(Phenylazo)phenyl)azo)phenol. Available at: [Link]

-

Van den Mooter, G., et al. (1999). Azo Compounds in Colon-Specific Drug Delivery. PubMed. Available at: [Link]

-

ResearchGate. (2022). Characterization of Azo-dyes Degrading Microbes. Available at: [Link]

-

ResearchGate. (2017). The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. Available at: [Link]

-

Waters Corporation. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes. Available at: [Link]

-

ResearchGate. (2024). Chemical structures of azo-based drugs. Available at: [Link]

-

ResearchGate. (2015). Analytical data for the presence of 4-aminodiphenyl in several azo dyes. Available at: [Link]

-

Guesmi, A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Available at: [Link]

-

Khan, A., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Dyes and Pigments. Available at: [Link]

-

La-Salete, M., et al. (2023). Reductive metabolism of azo dyes and drugs: Toxicological implications. PubMed. Available at: [Link]

-

ResearchGate. (2002). 4-Aminoantipyrine spectrophotometric method of phenol analysis. Available at: [Link]

-

Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at: [Link]

-

Al-Adilee, K. J. (n.d.). Preparation, Characterization and Analytical Studies of novel Azo dyes and Diazo dyes. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Aromatic Azo Compounds. Available at: [Link]

-

ChemBK. (2024). 4-[(4-aminophenyl)diazenyl]phenol. Available at: [Link]

-

NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol. Available at: [Link]

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ijisrt.com [ijisrt.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Azo compounds in colon-specific drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-[(4-aminophenyl)azo]phenol | 103-18-4 [chemicalbook.com]

- 9. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]

- 10. chembk.com [chembk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CAS 2497-33-8: Phenol, 4-[(4-methylphenyl)azo]- [cymitquimica.com]

- 13. jchemrev.com [jchemrev.com]

- 14. cuhk.edu.hk [cuhk.edu.hk]

- 15. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-[(4-aminophenyl)azo]phenol: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-[(4-aminophenyl)azo]phenol, a versatile azo compound with significant potential in various scientific domains, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its synthesis, analytical characterization, and prospective applications.

Core Molecular Attributes

4-[(4-aminophenyl)azo]phenol, also known as 4'-Aminoazobenzene-4-ol, is an aromatic azo compound characterized by the presence of a diazene bridge (-N=N-) connecting an aniline and a phenol ring. This unique structural arrangement imparts distinct chromophoric properties and a reactive potential that makes it a valuable scaffold in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N₃O | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| CAS Number | 103-18-4 | [1] |

| Appearance | Typically a colored solid | [2] |

| Melting Point | 185-190 °C (decomposes) | [2] |

Synthesis of 4-[(4-aminophenyl)azo]phenol: A Step-by-Step Protocol

The synthesis of 4-[(4-aminophenyl)azo]phenol is a classic example of a diazotization-coupling reaction, a cornerstone of aromatic chemistry. The process involves two key stages: the formation of a diazonium salt from an aromatic amine and its subsequent coupling with an electron-rich aromatic compound.

Principle of the Synthesis

The synthesis commences with the diazotization of p-phenylenediamine. In an acidic medium and at low temperatures, nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the primary amino group of p-phenylenediamine into a diazonium salt. This intermediate is highly reactive and is immediately used in the next step. The diazonium salt then undergoes an electrophilic aromatic substitution reaction with phenol. The electron-donating hydroxyl group of phenol activates the aromatic ring, facilitating the coupling reaction, predominantly at the para position, to yield the final azo compound.

Experimental Protocol

Materials:

-

p-Phenylenediamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

Part A: Diazotization of p-Phenylenediamine

-

In a beaker, dissolve a specific molar equivalent of p-phenylenediamine in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

-

In a separate flask, prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the p-phenylenediamine solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 5 °C.

-

Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Part B: Azo Coupling with Phenol

-

In a separate beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide. This creates the phenoxide ion, which is more reactive towards electrophilic attack.

-

Cool the phenol solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate of 4-[(4-aminophenyl)azo]phenol should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Isolate the solid product by vacuum filtration and wash it with cold distilled water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Caption: Workflow for the synthesis of 4-[(4-aminophenyl)azo]phenol.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-[(4-aminophenyl)azo]phenol. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. Expected characteristic peaks include:

-

O-H stretch (phenolic): A broad peak around 3300-3500 cm⁻¹

-

N-H stretch (aromatic amine): Peaks in the region of 3300-3500 cm⁻¹

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

-

N=N stretch (azo group): A weak to medium intensity peak around 1400-1600 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on both the aniline and phenol rings. The chemical shifts and coupling patterns can be used to confirm the substitution pattern. The protons of the -NH₂ and -OH groups will also be visible, though their chemical shifts can be solvent-dependent.

-

¹³C NMR: The spectrum will display signals for all the carbon atoms in the molecule, allowing for the confirmation of the carbon skeleton.

-

-

UV-Visible (UV-Vis) Spectroscopy: Due to the extended conjugation provided by the azo bridge between the two aromatic rings, 4-[(4-aminophenyl)azo]phenol is a chromophore that absorbs light in the visible region. The UV-Vis spectrum will typically show a strong π → π* transition in the UV region and a weaker n → π* transition at a longer wavelength in the visible region, which is responsible for its color.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[3]

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary purity checks.[4]

Caption: Analytical workflow for the characterization of 4-[(4-aminophenyl)azo]phenol.

Applications in Drug Development and Biomedical Sciences

Azo compounds have a rich history in medicinal chemistry, with early discoveries like Prontosil paving the way for sulfonamide antibiotics.[5] The unique properties of the azo scaffold continue to be exploited in modern drug development.

-

Prodrug Design: The azo bond can be cleaved by azoreductase enzymes present in the gut microbiota. This property has been utilized to design colon-specific drug delivery systems. A drug can be attached to an azo-containing carrier molecule, which remains intact in the upper gastrointestinal tract and releases the active drug upon reaching the colon.

-

Antimicrobial and Antifungal Agents: Many azo compounds have demonstrated significant antibacterial and antifungal activities.[4] The presence of the azo linkage, along with other functional groups like the phenolic hydroxyl and amino groups, can contribute to their biological activity.

-

Anticancer and Antioxidant Properties: Certain azo derivatives have been investigated for their potential as anticancer and antioxidant agents.[5] The ability of these compounds to interact with biological macromolecules and their redox properties are areas of active research.

-

Molecular Scaffolding: The rigid, planar structure of the azo-benzene core in 4-[(4-aminophenyl)azo]phenol makes it an attractive scaffold for the design of new therapeutic agents. The amino and hydroxyl groups provide convenient handles for further chemical modification and the introduction of pharmacophoric groups.

-

Biomedical Imaging and Diagnostics: The chromophoric nature of azo dyes makes them suitable for use as biological stains and probes in various diagnostic and imaging applications.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-[(4-aminophenyl)azo]phenol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Azo compounds can be sensitive to light.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

It is highly recommended to consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this compound.[6][7]

Conclusion

4-[(4-aminophenyl)azo]phenol is a compound of significant interest due to its straightforward synthesis, rich chemistry, and diverse potential applications. For researchers and professionals in drug development, it represents a valuable building block for the creation of novel therapeutic agents and biomedical tools. A thorough understanding of its synthesis, characterization, and biological properties is key to unlocking its full potential in advancing chemical and biomedical sciences.

References

-

Baghdad Science Journal. Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. [Link]

-

CAS Chemical. CAS 103-18-4 4-[(4-aminophenyl)azo]phenol. [Link]

-

ResearchGate. (PDF) Synthesis of 4-Phenylazo Phenol from Anthocyanins of Delonix regia and Hibiscus sabdariffa Flowers. [Link]

-

SIELC. Separation of Phenol, 4-[(4-aminophenyl)azo]- on Newcrom R1 HPLC column. [Link]

-

Plant Archives. SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Aminophenol. [Link]

-

SIELC. Separation of Phenol, 4-[[4-(phenylamino)phenyl]azo]- on Newcrom R1 HPLC column. [Link]

-

PubMed. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. [Link]

-

The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

-

ResearchGate. (PDF) 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. [Link]

-

Journal of Biochemical Technology. Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. [Link]

-

Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-[(4-aminophenyl)azo]phenol | 103-18-4 [chemicalbook.com]

- 3. Separation of Phenol, 4-[(4-aminophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. jbiochemtech.com [jbiochemtech.com]

- 5. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

Solubility Profile of 4-[(4-aminophenyl)azo]phenol: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-[(4-aminophenyl)azo]phenol (CAS No. 103-18-4). The document delineates the core physicochemical properties that govern its solubility across a spectrum of solvents. We present a detailed, field-proven experimental protocol for accurate solubility determination using the shake-flask method coupled with UV-Vis spectrophotometry. The influence of pH on aqueous solubility is mechanistically explained, providing researchers with the predictive insights necessary for formulation, analytical method development, and various research applications. This guide is structured to deliver not just procedural steps but the causal logic behind them, ensuring a robust and reproducible understanding of this compound's solubility behavior.

Introduction and Molecular Overview

4-[(4-aminophenyl)azo]phenol is an organic compound characterized by an azo linkage (-N=N-) connecting a 4-aminophenol moiety to a phenyl ring.[1] This structure places it within the vast class of azo dyes, which are of significant interest in textile manufacturing, analytical chemistry, and as potential scaffolds in medicinal chemistry.[2][3] Understanding the solubility of this compound is a foundational requirement for any application, as it dictates the choice of solvent systems for synthesis, purification, formulation, and analytical characterization.

The molecule possesses both hydrogen bond donor sites (the phenolic -OH and the amino -NH2 groups) and hydrogen bond acceptor sites (the nitrogen atoms of the azo group and the lone pairs on the oxygen and nitrogen atoms), suggesting a complex interaction profile with various solvents. Its amphoteric nature, due to the acidic phenol and basic amino groups, implies that its aqueous solubility will be highly dependent on pH.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. For 4-[(4-aminophenyl)azo]phenol, the key determinants are polarity, hydrogen bonding capacity, and ionizability.

-

Molecular Structure: The molecule contains two aromatic rings, which are nonpolar, and three functional groups (hydroxyl, amino, azo) that are polar. This dual character suggests moderate solubility in polar organic solvents and limited solubility in both highly nonpolar solvents and water at neutral pH.

-

Predicted pKa: The compound has a predicted pKa of approximately 8.85 for the phenolic proton.[4] The basicity of the aromatic amino group is expected to be low (pKa of aniline is ~4.6), meaning it will be protonated only in strongly acidic conditions. These values are critical for predicting how pH will modulate aqueous solubility.

-

Intermolecular Forces: The ability to self-associate via hydrogen bonding can increase the lattice energy of the solid, making it harder to dissolve. Solvents that can effectively compete for these hydrogen bonds are more likely to be effective.

The diagram below illustrates the key functional groups and their potential interactions with solvent molecules.

Caption: Molecular structure highlighting hydrogen bond donor and acceptor sites.

Solubility Profile

Table 1: Predicted Solubility of 4-[(4-aminophenyl)azo]phenol in Common Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aqueous | |||

| Water (pH ~7) | Very Slightly Soluble | The nonpolar aromatic rings dominate, while the polar groups are not sufficient to overcome the crystal lattice energy for significant dissolution. Similar to 4-hydroxyazobenzene.[5][6] | |

| Aqueous Acid (pH < 4) | Slightly Soluble | Protonation of the amino group introduces a positive charge, increasing polarity and interaction with water. | |

| Aqueous Base (pH > 10) | Soluble | Deprotonation of the phenolic group to the phenoxide anion introduces a negative charge and significantly enhances aqueous solubility. | |

| Polar Protic | |||

| Ethanol | Soluble | The alkyl chain provides some nonpolar character to interact with the aromatic rings, while the hydroxyl group can act as both an H-bond donor and acceptor, solvating the polar functional groups.[7] | |

| Methanol | Soluble | Similar to ethanol, effective at solvating the polar groups.[7] | |

| Polar Aprotic | |||

| DMSO | Soluble | A highly polar solvent capable of accepting hydrogen bonds and disrupting the crystal lattice. Often used for NMR analysis of similar compounds.[8] | |

| Acetone | Soluble | The carbonyl oxygen is a good hydrogen bond acceptor, interacting favorably with the -OH and -NH2 groups.[6] | |

| Acetonitrile | Sparingly Soluble | Less polar than DMSO and acetone, may be a less effective solvent. Used as a solvent for analysis of related dyes.[9] | |

| Nonpolar | |||

| Hexane | Insoluble | Lacks the polarity and hydrogen bonding capability to interact with the functional groups and overcome the intermolecular forces of the solid solute. | |

| Toluene | Slightly Soluble | Pi-stacking interactions between toluene and the aromatic rings of the solute may allow for some minor dissolution. |

Note: This table is predictive. Experimental verification is mandatory for any application.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol is essential. The equilibrium shake-flask method is a gold standard for solubility measurement.[10] This protocol is adapted from the ICH M9 guidelines and tailored for the analysis of this specific compound.[10][11]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is determined, typically by UV-Vis spectrophotometry, which is well-suited for colored azo compounds.

Materials and Equipment

-

4-[(4-aminophenyl)azo]phenol (high purity)

-

Solvents of interest (analytical grade)

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Scintillation vials or flasks with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Calibration Curve (Self-Validation Step 1):

-

Rationale: A calibration curve is crucial to establish a linear relationship between absorbance and concentration (Beer-Lambert Law), allowing for accurate quantification of the unknown saturated solution.

-

Procedure:

-

Prepare a stock solution of 4-[(4-aminophenyl)azo]phenol of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., ethanol or DMSO).

-

Perform serial dilutions to prepare a series of at least five standard solutions of decreasing concentration.

-

Determine the wavelength of maximum absorbance (λ_max) by scanning one of the standards across the UV-Vis spectrum.

-

Measure the absorbance of each standard at the determined λ_max.

-

Plot absorbance vs. concentration. The resulting graph should be linear with a correlation coefficient (R²) > 0.99. The slope of this line is the extinction coefficient.

-

-

-

Equilibration (The Shake-Flask Method):

-

Rationale: To ensure the solution is truly saturated, the system must reach thermodynamic equilibrium. Agitation increases the surface area for dissolution, and a 24-48 hour period at a constant temperature is typically sufficient for most compounds.

-

Procedure:

-

Add an excess amount of solid 4-[(4-aminophenyl)azo]phenol to a series of vials (in triplicate for each solvent). "Excess" means that a visible amount of solid remains after equilibration. A starting point is ~10 mg per 2 mL of solvent.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours.

-

-

-

Sample Preparation and Analysis:

-

Rationale: Undissolved solid particles will scatter light and lead to erroneously high absorbance readings. Filtration is a critical step to isolate the homogenous saturated solution.

-

Procedure:

-

After equilibration, allow the vials to stand for at least 30 minutes for the solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

Accurately dilute the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

-

Calculation:

-

Rationale: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, then account for the dilution factor to find the original concentration of the saturated solution.

-

Calculation Steps:

-

Calculate the concentration of the diluted sample (C_diluted) using the calibration curve equation: C_diluted = (Absorbance - y-intercept) / slope.

-

Calculate the solubility (S) in the original saturated solution by multiplying by the dilution factor: S = C_diluted * Dilution Factor.

-

Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

-

The entire workflow is visualized in the diagram below.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Conclusion

The solubility of 4-[(4-aminophenyl)azo]phenol is a nuanced characteristic governed by its amphoteric and multifunctional chemical structure. While it exhibits poor solubility in neutral water, its solubility can be significantly enhanced in acidic or, more effectively, basic aqueous solutions. It is predicted to be readily soluble in polar organic solvents such as ethanol, DMSO, and acetone. For researchers, scientists, and drug development professionals, moving beyond prediction to precise experimental determination is paramount. The detailed shake-flask protocol provided herein offers a robust, self-validating framework for obtaining accurate and reliable solubility data, which is the essential first step for any successful application of this compound.

References

-

PubChem. p-((p-(Phenylazo)phenyl)azo)phenol | C18H14N4O | CID 22623. [Link]

-

MDPI. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. [Link]

-

The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye. [Link]

- Google Patents. Azo dyes soluble in organic solvents.

-

CAS Chemical. CAS 103-18-4 4-[(4-aminophenyl)azo]phenol. [Link]

-

Iraqi Academic Scientific Journals. Synthesis and Study of Optical Properties for (4-Acetyl aminophenol –[2-(4-Azo)]-4-Aminodiphenyl Sulfonate) (AAS). [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

ResearchGate. Azo Dyes, 1. General. [Link]

-

ACS Publications. Solubilities of Azobenzene, p-Hydroxyazobenzene, and p-Dimethylaminoazobenzene in Supercritical Carbon Dioxide. [Link]

-

PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

PubMed Central. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

-

The Synthesis of Azo Dyes. [Link]

-

ICH. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

ResearchGate. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

FDA. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

ResearchGate. PREPARATION, DIAGNOSIS AND MEASUREMENT OF THE BIOLOGICAL ACTIVITY OF AZO COMPOUNDS. [Link]

- Google Patents.

-

Danish Environmental Protection Agency. Technical Aspects of Azo Colorants. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 4. 4-[(4-aminophenyl)azo]phenol | 103-18-4 [chemicalbook.com]

- 5. CAS 1689-82-3: 4-Hydroxyazobenzene | CymitQuimica [cymitquimica.com]

- 6. 4-PHENYLAZOPHENOL | 1689-82-3 [chemicalbook.com]

- 7. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 8. Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes | MDPI [mdpi.com]

- 9. p-((p-(Phenylazo)phenyl)azo)phenol | C18H14N4O | CID 22623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of 4-[(4-aminophenyl)azo]phenol Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical exploration of 4-[(4-aminophenyl)azo]phenol and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthesis, characterization, and diverse biological activities of these molecules, offering field-proven insights and detailed experimental protocols to support researchers and drug development professionals in their quest for novel therapeutic agents.

The Core Moiety: Understanding 4-[(4-aminophenyl)azo]phenol

4-[(4-aminophenyl)azo]phenol is an aromatic azo compound characterized by an azo bridge (-N=N-) linking a 4-aminophenol and a phenylamine moiety.[1] This core structure is a versatile scaffold for chemical modification, and its inherent chromophoric nature has historically placed such compounds in the realm of dyes and pigments.[2][3] However, the presence of reactive functional groups—the amino (-NH2) and hydroxyl (-OH) groups—provides avenues for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities.[3]

Table 1: Physicochemical Properties of 4-[(4-aminophenyl)azo]phenol

| Property | Value |

| Molecular Formula | C12H11N3O[4] |

| Molar Mass | 213.24 g/mol [4] |

| Melting Point | 185-190 °C (decomposed)[4] |

| Appearance | Yellow-brown to brown powder[2] |

Synthetic Pathways: Crafting the Derivatives

The synthesis of 4-[(4-aminophenyl)azo]phenol derivatives primarily relies on the foundational principles of diazotization and azo coupling reactions.[3] This classical and cost-effective approach allows for the introduction of various substituents, leading to a broad range of novel compounds.[3][5]

General Synthesis of the Core Scaffold

The synthesis of the parent compound, 4-[(4-aminophenyl)azo]phenol, serves as the initial step for many of its derivatives. This process involves the diazotization of an aromatic amine, such as p-phenylenediamine, followed by a coupling reaction with phenol under alkaline conditions.

Caption: General workflow for the synthesis of 4-[(4-aminophenyl)azo]phenol.

Key Derivative Classes and Their Synthesis

A significant and versatile class of derivatives are Schiff bases, formed by the condensation reaction between the primary amine of 4-[(4-aminophenyl)azo]phenol or a related aminoazobenzene and an aldehyde or ketone.[6][7][8] This reaction introduces an imine (-C=N-) linkage, which has been shown to be crucial for the biological activity of many compounds.[7]

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Dissolution: Dissolve equimolar amounts of the amino-azo compound (e.g., p-aminoazobenzene) and a substituted benzaldehyde in a suitable solvent, such as absolute ethanol.[7]

-

Catalysis: Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture.[7]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7]

-

Isolation: The resulting Schiff base precipitate is collected by filtration.[7]

-

Purification: Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure Schiff base derivative.[7]

The introduction of halogens or the formation of esters can significantly modulate the lipophilicity and electronic properties of the parent molecule, often leading to enhanced biological activity.[9] For instance, halogenated derivatives have shown promising anticancer activities.[9] Aspirinate esters have also been synthesized to combine the properties of the azo moiety with the well-known anti-inflammatory effects of aspirin.[9]

Biological Activities: A Multifaceted Therapeutic Potential